(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 478077-81-5
VCID: VC7277148
InChI: InChI=1S/C19H15N5OS/c1-14-7-9-15(10-8-14)11-17-18(25)24(16-5-3-2-4-6-16)19(26-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
SMILES: CC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4
Molecular Formula: C19H15N5OS
Molecular Weight: 361.42

(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

CAS No.: 478077-81-5

Cat. No.: VC7277148

Molecular Formula: C19H15N5OS

Molecular Weight: 361.42

* For research use only. Not for human or veterinary use.

(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one - 478077-81-5

Specification

CAS No. 478077-81-5
Molecular Formula C19H15N5OS
Molecular Weight 361.42
IUPAC Name (2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H15N5OS/c1-14-7-9-15(10-8-14)11-17-18(25)24(16-5-3-2-4-6-16)19(26-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19-
Standard InChI Key PFUKITCBJOTLHX-BBBBUXBTSA-N
SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4

Introduction

The compound "(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one" is a derivative of the thiazolidin-4-one scaffold, a heterocyclic structure known for its broad spectrum of biological activities. This compound combines three key pharmacophores: the thiazolidinone core, a triazole group, and aromatic substituents. Such structural features make it a promising candidate for drug discovery in multiple therapeutic areas.

Biological Activities of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The inclusion of specific substituents like triazoles and aromatic groups enhances their activity profiles. Below are some key activities associated with this class of compounds:

ActivityMechanism
AnticancerInhibition of enzymes like topoisomerases and kinases; induction of apoptosis .
AntimicrobialDisruption of bacterial cell walls or inhibition of microbial enzymes .
AntioxidantScavenging free radicals due to electron-donating groups .
Anti-inflammatoryModulation of inflammatory mediators like COX enzymes .

Synthetic Approaches

The synthesis of this compound typically involves:

  • Cyclization reactions to form the thiazolidinone core.

  • Functionalization with triazole groups via condensation reactions.

  • Introduction of aromatic substituents through aldol condensation.

Potential Applications in Drug Development

Given its structural features and reported activities:

  • Cancer Therapy: The compound could act as a multi-target enzyme inhibitor for cancer treatment by modulating kinases or inducing apoptosis .

  • Antimicrobial Agents: Its ability to disrupt microbial processes makes it a candidate for combating resistant infections .

  • Anti-inflammatory Drugs: It may serve as a COX inhibitor or modulator of inflammatory pathways .

Research Gaps and Future Directions

Although promising, further studies are needed to:

  • Evaluate its pharmacokinetics and metabolic stability.

  • Conduct in vivo studies to confirm its efficacy and safety.

  • Optimize its structure for enhanced selectivity and reduced toxicity.

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